1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine

Description

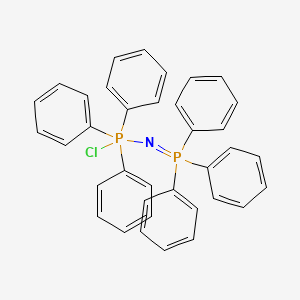

1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine is a chemical compound with the molecular formula C36H30ClNP2 and a molecular mass of 574.03 g/mol . It is also known by other names such as phosphoranamine, 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)- and bis(triphenylphosphine)iminium chloride . This compound is characterized by its unique structure, which includes a central phosphorus atom bonded to a chlorine atom and two triphenylphosphoranylidene groups.

Properties

IUPAC Name |

chloro-triphenyl-[(triphenyl-λ5-phosphanylidene)amino]-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30ClNP2/c37-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35,36-29-17-6-18-30-36)38-39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTYWEYUVVWPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30ClNP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501154110 | |

| Record name | 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-68-5 | |

| Record name | 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine typically involves the reaction of triphenylphosphine with a suitable chlorinating agent. One common method involves the use of phosphorus trichloride (PCl3) as the chlorinating agent, which reacts with triphenylphosphine to form the desired compound . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Chemical Reactions Analysis

1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alkoxides, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.

Coordination Reactions: The compound can act as a ligand and form coordination complexes with transition metals.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- Molecular Formula : C₃₆H₃₀ClNP₂

- Molecular Weight : 574.03 g/mol

- Appearance : White to off-white powder

- Melting Point : 270-272 °C

Its structure features a phosphorus atom bonded to a nitrogen atom and multiple triphenyl groups, contributing to its unique reactivity and stability.

Organic Synthesis

1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine is utilized in organic synthesis as a reagent for various reactions. It serves as a phosphine source in nucleophilic substitutions and can facilitate the formation of phosphoraniminium salts. Its ability to stabilize reactive intermediates makes it valuable in synthesizing complex organic molecules.

Table 1: Organic Reactions Involving the Compound

Catalysis

The compound is recognized for its catalytic properties in various chemical reactions. It can act as a catalyst for cycloaddition reactions and other transformations due to its ability to stabilize transition states and reactive intermediates.

Case Study: Cycloaddition Reactions

In studies where 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine was used as a catalyst for cycloaddition reactions, high yields of products were achieved under mild conditions. The compound's ability to facilitate the formation of new carbon-carbon bonds highlights its utility in synthetic organic chemistry.

Materials Science

The compound also finds applications in materials science, particularly in the development of functional materials such as sensors and catalysts. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Table 2: Applications in Materials Science

Mechanism of Action

The mechanism of action of 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Comparison with Similar Compounds

1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine can be compared with other similar compounds, such as:

Triphenylphosphine: A common ligand used in coordination chemistry.

Phosphine oxides: Oxidized derivatives of phosphines with different chemical properties.

Phosphine imides: Compounds with similar structures but different substituents on the phosphorus atom.

The uniqueness of 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine lies in its specific combination of substituents and its ability to form stable coordination complexes with transition metals.

Biological Activity

1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine is a phosphoranylidene compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a phosphorus atom bonded to a triphenyl group and a chloro substituent, which contributes to its reactivity and biological interactions. The molecular formula is C_{21}H_{18ClP with a molecular weight of approximately 352.79 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the triphenylphosphoranylidene moiety enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits tumor growth | |

| Antimicrobial | Effective against bacteria | |

| Antioxidant | Reduces oxidative stress | |

| Enzyme Inhibition | Inhibits phosphatases |

Case Study 1: Anticancer Activity

In a study published by the Royal Society of Chemistry, the compound demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. The study reported an IC50 value indicating effective concentration levels for inhibiting cell proliferation.

Case Study 2: Antimicrobial Properties

Research conducted by the Environmental Protection Agency highlighted the compound's antimicrobial properties. It was tested against multiple strains of bacteria and showed promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Case Study 3: Antioxidant Effects

A study focusing on oxidative stress indicated that 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine exhibited strong antioxidant properties. It was effective in scavenging free radicals and reducing lipid peroxidation in cellular models.

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine?

Methodological Answer: The compound is synthesized via reactions of phosphorus trichloride (PCl₃) in acetic acid or phosphonic acid (H₃PO₃) in acetic anhydride with N-(triphenylmethyl)alkanimines. The trityl (triphenylmethyl) group acts as a protective group, which is later removed and recycled, minimizing waste . Key steps include:

- Reagent Ratios: Stoichiometric use of PCl₃ or H₃PO₃ relative to the alkanimine substrate.

- Solvent System: Acetic acid or acetic anhydride as both solvent and catalyst.

- Workup: Hydrolysis under controlled conditions to recover the trityl group with >95% efficiency .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Recrystallization from aqueous ammonia is a primary method. For example:

- Procedure: After reaction completion, the crude product is dissolved in a 25% aqueous ammonia solution at 0°C to precipitate impurities.

- Efficiency: This method yields >90% purity, as validated by NMR and HPLC analysis .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for specific protocols:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Storage: Inert atmosphere (argon/nitrogen) and moisture-free conditions to prevent decomposition .

Advanced Research Questions

Q. How can researchers analyze and mitigate byproduct formation during synthesis?

Methodological Answer: Byproducts such as PhₓPCl₃₋ₓ (x=1,2) often form due to incomplete reaction or side reactions.

- Detection: ³¹P NMR spectroscopy identifies phosphorus-containing byproducts. For example, PhPCl₂ appears as a distinct peak at δ 18–22 ppm .

- Mitigation: Optimize reaction temperature (0–5°C) and stoichiometric ratios of PCl₃ to substrate to suppress side reactions .

Q. What is the reaction mechanism for the compound’s formation using phosphorus trichloride?

Methodological Answer: The mechanism involves:

Nucleophilic Attack: The alkanimine’s nitrogen attacks PCl₃, forming a P–N bond.

Trityl Group Removal: Acetic acid protonates the trityl group, enabling hydrolysis to regenerate triphenylmethanol.

Rearrangement: The intermediate undergoes a Schlenk-type equilibrium to stabilize the phosphoranamine structure .

Q. How can reaction conditions be optimized for high yield and purity?

Methodological Answer: Critical parameters include:

- Temperature Control: Maintain 0°C during trityl chloride addition to prevent thermal decomposition .

- Stoichiometry: A 1:1 molar ratio of PCl₃ to alkanimine minimizes excess reagent and byproducts.

- Scalability: Pilot studies demonstrate scalability to kilogram quantities with <2% trityl group loss .

Q. What spectroscopic methods best characterize this compound and its derivatives?

Methodological Answer:

- ³¹P NMR: Distinguishes phosphorus environments (e.g., δ 25–30 ppm for the P–Cl bond).

- ¹H/¹³C NMR: Confirms aromatic proton environments (e.g., triphenyl groups at δ 7.2–7.6 ppm).

- HPLC: Detects impurities at <0.1% levels using a C18 column and acetonitrile/water gradient .

Q. How can contradictions in reported synthetic yields be resolved?

Methodological Answer: Discrepancies often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.